molecular formula C6H13N3 B1616703 1-Cyclopentylguanidine CAS No. 45715-47-7

1-Cyclopentylguanidine

Cat. No. B1616703
CAS RN: 45715-47-7
M. Wt: 127.19 g/mol
InChI Key: CTLOWYRNTUVMJF-UHFFFAOYSA-N
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Description

1-Cyclopentylguanidine (1-CPG) is an organic compound belonging to the class of guanidine compounds. It is a colorless solid that is soluble in water and has a wide range of applications in the scientific community. It is used as a reagent for the synthesis of various compounds, as well as for the study of its biochemical and physiological effects.

Scientific Research Applications

Antioxidant and Protective Roles

Aminoguanidine, a guanidine derivative, has shown potent antioxidant properties and protective effects against oxidative stress in models of bladder injury induced by cyclophosphamide. This compound inhibits inducible nitric oxide synthase and preserves the activities of key antioxidant enzymes, suggesting a mechanism that could be explored with 1-Cyclopentylguanidine for its potential protective roles in similar oxidative stress conditions (Abraham, Rabi, & Selvakumar, 2009).

Prevention of Advanced Glycation Endproducts Formation

The use of aminoguanidine has been documented to prevent the formation of advanced glycation endproducts (AGEs), which are implicated in the progression of various diseases, including diabetic complications. It reacts with alpha,beta-dicarbonyl compounds to inhibit AGE formation, providing a clue towards the potential use of 1-Cyclopentylguanidine in preventing AGE-related disorders (Thornalley, 2003).

Catalytic Applications in Organic Synthesis

Guanidine derivatives like 1,1,3,3-tetramethylguanidine have been utilized as catalysts in organic synthesis, for example, in solvent-free direct aldol reactions. This illustrates the potential application of 1-Cyclopentylguanidine in catalyzing chemical reactions, particularly those requiring high selectivity and efficiency (Zhu et al., 2005).

Antimalarial Activity

Phenoxypropoxybiguanide analogues, related to the guanidine family, have been studied for their potent antimalarial activity. These compounds are prodrugs that are metabolized into active metabolites with significant efficacy against resistant malaria parasites. This suggests the exploration of 1-Cyclopentylguanidine analogues for potential antimalarial properties (Shearer et al., 2005).

Inhibition of Acetylcholinesterase for Insecticidal Activity

Bridged-tricyclic cyanoguanidines, another class related to guanidine compounds, have shown to inhibit acetylcholinesterase, suggesting their use as insecticides. The reversible binding to acetylcholinesterase differentiates these compounds from traditional organophosphates, indicating a safer mode of action that could be relevant for 1-Cyclopentylguanidine derivatives in pest control applications (Finkelstein et al., 2002).

properties

IUPAC Name

2-cyclopentylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLOWYRNTUVMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279261
Record name 1-cyclopentylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentylguanidine

CAS RN

45715-47-7
Record name 1-cyclopentylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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